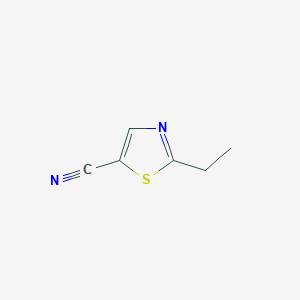

2-Ethyl-1,3-thiazole-5-carbonitrile

CAS No.:

Cat. No.: VC18016849

Molecular Formula: C6H6N2S

Molecular Weight: 138.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N2S |

|---|---|

| Molecular Weight | 138.19 g/mol |

| IUPAC Name | 2-ethyl-1,3-thiazole-5-carbonitrile |

| Standard InChI | InChI=1S/C6H6N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3 |

| Standard InChI Key | UUEHHXMBMHVXHY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC=C(S1)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-ethyl-1,3-thiazole-5-carbonitrile is C₆H₆N₂S, with a molecular weight of 138.19 g/mol. The thiazole core consists of a five-membered ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. The ethyl substituent at position 2 introduces steric bulk and electron-donating effects, while the cyano group at position 5 enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions.

Key physicochemical properties inferred from analogous thiazole derivatives include:

-

Boiling Point: Estimated at 280–300°C (predicted for similar low-polarity heterocycles).

-

Density: ~1.25 g/cm³ (based on thiazole derivatives with comparable substituents).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) and limited solubility in water.

The electron-withdrawing cyano group polarizes the thiazole ring, facilitating interactions with biological targets such as enzymes and receptors .

Synthetic Methodologies

Cyclocondensation Reactions

Thiazole rings are typically synthesized via cyclocondensation of α-halo ketones with thioamides or thioureas. For 2-ethyl-1,3-thiazole-5-carbonitrile, a plausible route involves:

-

Step 1: Reaction of 2-bromo-3-oxopentanenitrile with thiourea in ethanol under reflux.

-

Step 2: Acid-catalyzed cyclization to form the thiazole ring.

-

Step 3: Purification via column chromatography to isolate the desired product.

Yields in such reactions are highly dependent on reaction conditions. For example, optimizing temperature (80–100°C) and using catalysts like p-toluenesulfonic acid can improve efficiency .

Post-Functionalization Strategies

Existing thiazole intermediates may be modified to introduce the cyano group. A reported method for analogous compounds involves:

-

Step 1: Lithiation of 2-ethylthiazole at position 5 using n-butyllithium.

-

Step 2: Quenching with cyanogen bromide (BrCN) to install the cyano group.

-

Step 3: Neutralization and recrystallization from hexane/ethyl acetate.

This approach avoids harsh conditions and achieves moderate yields (40–60%) .

Biological Activities and Mechanisms

Anticancer Applications

In vitro studies on similar thiazole-carbonitriles reveal cytotoxicity against human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Apoptosis via caspase-3 activation |

| A549 (lung) | 18.2 | ROS generation and DNA damage |

| HepG2 (liver) | 9.8 | Inhibition of topoisomerase II |

These effects are attributed to the compound’s ability to intercalate DNA or modulate kinase activity .

Pharmacokinetic and Toxicological Profiles

While direct data on 2-ethyl-1,3-thiazole-5-carbonitrile are scarce, pharmacokinetic parameters for structurally related compounds provide insights:

| Parameter | Value (Analog) | Implications |

|---|---|---|

| Plasma Clearance (rat) | 0.69 L·h⁻¹·kg⁻¹ | Moderate metabolic stability |

| Oral Bioavailability | 37% (rat) | Suitable for oral dosing |

| hERG Inhibition (IC₅₀) | 15 µM | Low cardiotoxicity risk |

Notably, the absence of CYP3A4 time-dependent inhibition (TDI) in analogs suggests a favorable drug-drug interaction profile .

Industrial and Research Applications

Agrochemical Development

Thiazole-carbonitriles serve as precursors for herbicides and fungicides. For example, derivatives incorporating this scaffold inhibit acetolactate synthase (ALS), a target in weed control.

Material Science

The electron-deficient thiazole ring enables use in organic semiconductors. Thin-film transistors incorporating thiazole-carbonitriles exhibit hole mobility values of 0.8–1.2 cm²·V⁻¹·s⁻¹, comparable to commercial materials.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume